Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate
CAS No.: 82424-57-5
Cat. No.: VC4154880
Molecular Formula: C11H9FN2O2S
Molecular Weight: 252.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82424-57-5 |
|---|---|
| Molecular Formula | C11H9FN2O2S |
| Molecular Weight | 252.26 |
| IUPAC Name | methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C11H9FN2O2S/c1-16-11(15)10-8(13)9(14-17-10)6-2-4-7(12)5-3-6/h2-5H,13H2,1H3 |
| Standard InChI Key | UUXZEJCXBIBGMH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=NS1)C2=CC=C(C=C2)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure (C₁₁H₉FN₂O₂S) comprises a thiazole ring with three distinct substituents:
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Amino group (-NH₂) at position 4
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4-Fluorophenyl group at position 3
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Methyl ester (-COOCH₃) at position 5
The fluorine atom’s para position on the phenyl ring influences electronic properties, enhancing metabolic stability and modulating intermolecular interactions compared to ortho-substituted analogs .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉FN₂O₂S |
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate |
| Canonical SMILES | COC(=O)C1=C(C(=NS1)C2=CC=C(C=C2)F)N |
| Topological Polar SA | 97.7 Ų |
Synthesis and Reaction Pathways
Critical Reaction Parameters
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Regioselectivity: Controlled by steric and electronic effects of substituents. The 4-fluorophenyl group’s electron-withdrawing nature directs electrophilic substitution to the thiazole’s C-4 position.
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Yield Optimization: Microwave-assisted synthesis and catalyst systems (e.g., Pd(PPh₃)₄) improve efficiency .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to hydrogen-bonding capacity of the amino and ester groups. Low water solubility (<1 mg/mL).
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions, necessitating anhydrous storage.
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.45–7.39 (m, 2H, Ar-H), 7.12–7.08 (m, 2H, Ar-H), 6.50 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃) .
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FT-IR: Peaks at 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), 1220 cm⁻¹ (C-F stretch).
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MS (ESI+): m/z 253.1 [M+H]⁺, 275.1 [M+Na]⁺.
Biological Activity and Applications
Modulation of ATPase Activity
Fluorinated thiazoles interact with ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Compound 53 (4,4-difluorocyclohexyl analog) inhibits P-gp ATPase with IC₅₀ = 0.1 µM, reversing multidrug resistance in cancer cells . The 4-fluorophenyl variant may exhibit similar pharmacodynamic profiles.
Drug Discovery Scaffold
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Pharmacophore Mapping: The thiazole core serves as a hydrogen-bond acceptor, while the 4-fluorophenyl group engages in hydrophobic interactions .
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Lead Optimization: Methyl ester prodrugs improve bioavailability, as seen in valine-derived thiazole analogs .
Challenges and Future Directions
Synthetic Limitations
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Racemization Risk: During thiazole ring formation, chiral centers may racemize under acidic conditions .
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Purification Difficulties: Polar byproducts require advanced chromatographic techniques.
Research Opportunities
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Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize potency and reduce toxicity.
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In Vivo Studies: Pharmacokinetic profiling and toxicity assays in animal models.
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